molecular formula C7H3BrF3N3 B13677736 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine

3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B13677736
M. Wt: 266.02 g/mol
InChI Key: DHNQQIGAHWRRPP-UHFFFAOYSA-N
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Description

3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core substituted with a bromo group at the 3-position and a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine typically involves multi-step processes. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The process involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to produce this compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Organoboron Reagents: Employed in Suzuki–Miyaura coupling.

    Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromo group.

Scientific Research Applications

3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with molecular targets, which can include enzymes, receptors, or other proteins. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved bioavailability and efficacy in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern on the pyrazolo[4,3-c]pyridine core, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C7H3BrF3N3

Molecular Weight

266.02 g/mol

IUPAC Name

3-bromo-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C7H3BrF3N3/c8-6-3-2-12-5(7(9,10)11)1-4(3)13-14-6/h1-2H,(H,13,14)

InChI Key

DHNQQIGAHWRRPP-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC2=C(NN=C21)Br)C(F)(F)F

Origin of Product

United States

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